Structure and molecular weight of phenyl 2-bromopropionate
Structure and molecular weight of phenyl 2-bromopropionate
Title: Structure, Synthesis, and Mechanistic Utility of Phenyl 2-Bromopropionate in Precision Polymerization and Organic Synthesis
Executive Summary
Phenyl 2-bromopropionate (CAS: 42710-26-9) is a highly versatile, halogenated aromatic ester that serves as a cornerstone reagent in modern synthetic chemistry and materials science. Characterized by its labile
Chemical Identity & Structural Elucidation
Phenyl 2-bromopropionate (
-
The
-Bromo Ester Motif: The electron-withdrawing nature of the adjacent carbonyl group significantly lowers the bond dissociation energy of the C–Br bond. This facilitates controlled homolytic cleavage under transition-metal catalysis. -
The Phenyl Ring: The aromatic ring provides optimal inductive effects that stabilize the ester linkage against premature hydrolysis while tuning the activation rate (
) of the radical species. -
Stereocenter: The C2 position of the propionate chain is chiral. Unless synthesized via stereospecific pathways, the compound exists as a racemic mixture.
Table 1: Physicochemical Properties of Phenyl 2-Bromopropionate
| Property | Value / Description |
| Chemical Name | Phenyl 2-bromopropanoate |
| CAS Registry Number | 42710-26-9 |
| Molecular Formula | |
| Molecular Weight | 229.07 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 121 °C at 9 Torr |
Mechanistic Role in Synthetic Chemistry & Drug Development
Atom Transfer Radical Polymerization (ATRP) Initiator
In precision polymer synthesis, phenyl 2-bromopropionate is a highly effective ATRP initiator for vinyl monomers, particularly acrylates and styrenes[2]. The causality behind its efficacy lies in the reversible redox activation of the C–Br bond. When exposed to a
Pharmaceutical Intermediate
In drug development, the compound acts as a vital electrophilic building block. It undergoes nucleophilic substitution (
Visualizations of Chemical Workflows
Caption: Workflow for the synthesis of phenyl 2-bromopropionate via esterification.
Caption: Reversible activation-deactivation cycle of phenyl 2-bromopropionate in ATRP.
Synthesis & Characterization Protocols (Self-Validating System)
As a Senior Application Scientist, establishing a self-validating protocol is critical to ensure reproducibility and high purity. The following methodology details the synthesis of racemic phenyl 2-bromopropionate, emphasizing the causality behind each procedural step[5].
Step-by-Step Synthesis Protocol
Causality Rationale: Triethylamine (
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Dissolve 5.64 g (60.0 mmol) of phenol in 100 mL of anhydrous tetrahydrofuran (THF). Add 9.75 mL (70.0 mmol) of anhydrous triethylamine.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Electrophile Addition: Dissolve 5.25 mL (50.0 mmol) of 2-bromopropionyl bromide in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Observation: A white precipitate of triethylammonium bromide will immediately begin to form.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–22 °C). Stir continuously for 2 hours to ensure complete conversion.
-
Workup: Filter the suspension through a pad of Celite to remove the triethylammonium bromide salts. Wash the filter cake with 30 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a petroleum ether/ethyl acetate (40:1) eluent system to yield a colorless oil (approx. 81% yield)[5].
Analytical Validation Protocol
To validate the structural integrity and purity of the synthesized compound, a self-validating analytical matrix must be applied:
-
H NMR Spectroscopy (300 MHz,
): The spectrum will confirm the structure via three distinct environments. The -proton adjacent to the bromine atom appears as a characteristic quartet at ~4.3–4.5 ppm ( Hz) due to coupling with the terminal methyl group. The methyl protons will present as a doublet at ~1.8 ppm ( Hz). The aromatic protons will appear as a multiplet in the downfield region between 7.1–7.5 ppm[5]. -
High-Resolution Mass Spectrometry (HRMS-ESI): The exact mass must be verified. Due to the presence of the bromine atom, the mass spectrum will exhibit a diagnostic 1:1 isotopic pattern (M and M+2 peaks) corresponding to the
and isotopes.
References
- "CAS 42710-26-9 | Phenyl 2-bromopropanoate." Hoffman Chemicals.
- "Preparation of Discotic Liquid Crystal/Amorphous Block Copolymers and Evidence for Microphase Separated Amorphous/LC Structure." Macromolecules - ACS Publications.
- "Scope of the Copper Halide/Bipyridyl System Associated with Calixarene-Based Multihalides for the Synthesis of Well-Defined Poly..." Carnegie Mellon University.
- "SUPPORTING INFORMATION - AWS." JACS / ACS Supporting Info.
- "42710-26-9 | Phenyl 2-bromopropanoate." Intranet CSIC.
- "Phenyl 2-diazopropanoate - CAS号274679-43-5." Molaid.
